methyl 4,5-difluoro-1H-indole-2-carboxylate
Overview
Description
Methyl 4,5-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, characterized by the presence of two fluorine atoms at the 4 and 5 positions of the indole ring, is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-difluoro-1H-indole-2-carboxylate typically involves the introduction of fluorine atoms into the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the formation of the indole core, followed by selective fluorination and esterification to introduce the carboxylate group. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Nucleophilic substitution: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Nucleophilic substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups into the indole ring, while nucleophilic substitution can replace the fluorine atoms with other substituents .
Scientific Research Applications
Methyl 4,5-difluoro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 4,5-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,6-difluoro-1H-indole-2-carboxylate
- Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate
- Methyl 5-fluoro-1H-indole-2-carboxylate
Uniqueness
Methyl 4,5-difluoro-1H-indole-2-carboxylate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of two fluorine atoms at the 4 and 5 positions can enhance its stability and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
Methyl 4,5-difluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by its fluorinated indole structure, which enhances its interactions with biological targets. The compound is primarily studied for its antiviral , anticancer , and antimicrobial properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Fluorine Substituents : The presence of fluorine atoms increases the compound's lipophilicity and enhances binding interactions with biological macromolecules, potentially influencing enzyme activity and receptor interactions.
- Target Interactions : The compound may affect cellular signaling pathways and enzyme functions by forming stable complexes with protein targets, although specific molecular pathways remain to be fully elucidated.
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV-1 integrase. This compound is part of a broader class of compounds that demonstrate significant antiviral activity:
Compound | IC50 (μM) | Biological Activity |
---|---|---|
This compound | TBD | Potential HIV integrase inhibitor |
Indole derivative 3 | 0.13 | Effective HIV integrase inhibitor |
Indole derivative 4 | 12.41 | High integrase inhibition activity |
These findings suggest that modifications to the indole structure can enhance antiviral efficacy, indicating a promising direction for future drug development targeting viral infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds derived from indoles have shown significant antiproliferative effects against several cancer cell lines:
Cell Line | Compound | IC50 (μM) | Reference |
---|---|---|---|
MCF-7 (breast cancer) | This compound | TBD | |
A549 (lung cancer) | Indole derivative 5a | 1.10 | |
HepG2 (liver cancer) | Indole derivative 6b | TBD |
These results indicate that the indole structure can be optimized for enhanced anticancer activity, particularly through substitutions that improve binding affinity to cancer-related targets.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies show promise in inhibiting bacterial growth:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory effect observed | |
Escherichia coli | Inhibitory effect observed |
Further investigations are needed to quantify these effects and understand the underlying mechanisms.
Case Studies and Research Findings
Several studies have focused on optimizing the structure of indole derivatives to enhance their biological activities:
- Optimization of Antiviral Activity : A study demonstrated that introducing long-chain substituents at specific positions on the indole core significantly improved antiviral efficacy against HIV integrase .
- Anticancer Efficacy : Research indicated that certain structural modifications led to increased cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Investigations into binding modes revealed that specific interactions between the indole derivatives and target proteins could lead to enhanced biological activity through better fit and stabilization within active sites .
Properties
IUPAC Name |
methyl 4,5-difluoro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(11)9(5)12/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLOQHUFCEVJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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